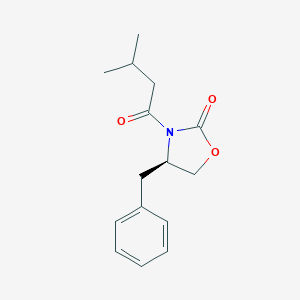

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-on

Übersicht

Beschreibung

®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both an oxazolidinone ring and a benzyloxy group makes it a versatile intermediate in the synthesis of various complex molecules.

Wissenschaftliche Forschungsanwendungen

®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one has several applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the synthesis of fine chemicals and advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Acylation: The final step involves the acylation of the oxazolidinone ring with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for ®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like benzyl chloride for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wirkmechanismus

The mechanism of action of ®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through non-covalent interactions and steric hindrance, which guide the formation of specific enantiomers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one: The enantiomer of the compound , with similar properties but opposite chirality.

®-4-Benzyloxazolidin-2-one: Lacks the 3-methylbutanoyl group, making it less versatile in certain synthetic applications.

®-3-(3-Methylbutanoyl)-4-methyloxazolidin-2-one: Similar structure but with a methyl group instead of a benzyloxy group.

Uniqueness

®-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one is unique due to the combination of its chiral oxazolidinone ring and benzyloxy group, which provide both steric and electronic effects that are beneficial in asymmetric synthesis. This makes it a valuable tool for chemists working on the synthesis of complex, chiral molecules.

Biologische Aktivität

(R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one, a chiral oxazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anti-inflammatory agent. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- CAS Number : 145589-03-3

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 412.9 ± 14.0 °C at 760 mmHg

The oxazolidinone structure is characterized by a five-membered ring containing nitrogen and oxygen, which is essential for its biological activity. The presence of both a benzyl group and a 3-methylbutanoyl moiety contributes to its unique chemical properties.

Antibacterial Properties

Research indicates that (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinone antibiotics like linezolid .

Table 1: Antibacterial Activity of (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Enterococcus faecalis | 1.0 μg/mL |

| Streptococcus pneumoniae | 0.25 μg/mL |

Anti-inflammatory Effects

Preliminary studies suggest that (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one may possess anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. However, further research is needed to elucidate the exact mechanisms and efficacy in vivo .

Synthesis

The synthesis of (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one typically involves several key steps:

- Formation of the oxazolidinone ring : This is achieved through a condensation reaction between appropriate amines and carbonyl compounds.

- Chiral resolution : Enantiomers can be separated using chiral chromatography or enzymatic methods to obtain the desired (R) form.

- Modification of substituents : The introduction of the benzyl and 3-methylbutanoyl groups is performed using standard organic synthesis techniques.

This synthetic versatility allows for modifications that can enhance biological activity and selectivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one is crucial for optimizing its therapeutic potential. Variations in substituents on the oxazolidinone ring can significantly impact its antibacterial potency and selectivity.

Comparative Analysis with Related Compounds

The following table summarizes related compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | 104266-90-2 | 1.00 |

| (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | 131685-53-5 | 0.96 |

| (S)-4-Phenyl-3-propionyloxazolidin-2-one | 184363-66-4 | 0.89 |

The variations in biological activity among these compounds highlight the importance of specific functional groups in determining their pharmacological effects.

Case Studies

Several studies have investigated the biological activity of oxazolidinones, including (R)-3-(3-Methylbutanoyl)-4-benzyloxazolidin-2-one:

- Study on Antibacterial Efficacy :

- Anti-inflammatory Research :

Eigenschaften

IUPAC Name |

(4R)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXEUXQJIKZMY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464472 | |

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145589-03-3 | |

| Record name | (4R)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.